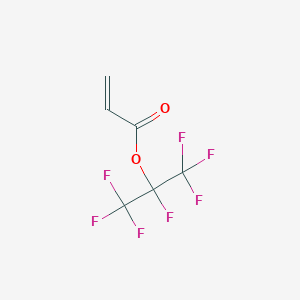

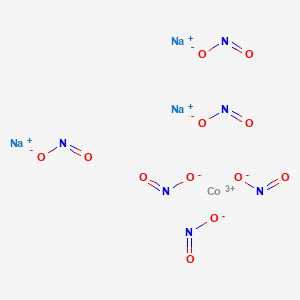

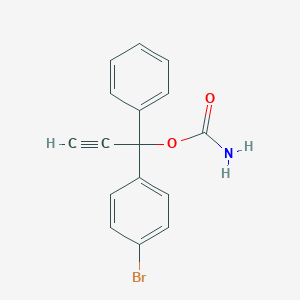

![molecular formula C6H10O4 B081177 (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol CAS No. 14621-31-9](/img/structure/B81177.png)

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol, also known as Dihydroxyacetone (DHA), is a chemical compound that is widely used in the cosmetic industry for self-tanning products. DHA is a colorless, odorless, and water-soluble compound that reacts with the amino acids present in the keratin layer of the skin to produce a brown pigment, giving the skin a tanned appearance.

Mecanismo De Acción

The mechanism of action of DHA involves the reaction of DHA with the amino acids present in the keratin layer of the skin. The reaction produces a brown pigment called melanoidin, which gives the skin a tanned appearance. The reaction is non-enzymatic and occurs at a pH of 4.5-5.5. The reaction is self-limiting, and the intensity of the tan depends on the concentration of DHA and the duration of the reaction.

Biochemical and Physiological Effects:

DHA is considered safe for use in cosmetic products, and it does not penetrate beyond the stratum corneum layer of the skin. DHA has been shown to have antioxidant properties and to protect against UV-induced damage. DHA has also been shown to increase the expression of genes involved in the production of collagen and elastin, which are essential for maintaining skin elasticity and firmness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DHA has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. DHA is also non-toxic and non-carcinogenic. However, DHA has some limitations for lab experiments. The reaction between DHA and amino acids is non-specific, and the intensity of the tan depends on several factors, including the concentration of DHA, the pH of the solution, and the duration of the reaction. These factors can make it difficult to control the reaction and to obtain reproducible results.

Direcciones Futuras

There are several future directions for the use of DHA in scientific research. DHA has potential applications in the diagnosis and treatment of cancer. DHA can be used as a marker for the detection of cancer cells, and it can also be used as a therapeutic agent for the selective destruction of cancer cells. DHA can also be used as a tool for the study of protein-protein interactions and protein folding. Further research is needed to explore the potential applications of DHA in these areas.

Conclusion:

In conclusion, (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-oltone (DHA) is a chemical compound that is widely used in the cosmetic industry for self-tanning products. However, it has also been studied for its potential applications in medical and scientific research. DHA has been shown to have antioxidant properties and to protect against UV-induced damage. DHA has also been shown to increase the expression of genes involved in the production of collagen and elastin, which are essential for maintaining skin elasticity and firmness. DHA has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to explore the potential applications of DHA in scientific research.

Métodos De Síntesis

DHA can be synthesized by the oxidation of glycerol using potassium permanganate or sodium chlorite. The reaction produces DHA and other by-products, which can be separated by distillation or chromatography. The purity of DHA can be increased by recrystallization.

Aplicaciones Científicas De Investigación

DHA has been extensively used in the cosmetic industry for self-tanning products. However, it has also been studied for its potential applications in medical and scientific research. DHA has been used as a marker for the detection of cancer cells in vitro and in vivo. DHA has been shown to selectively accumulate in cancer cells, which can be detected by fluorescence imaging. DHA has also been used as a tool for the study of protein-protein interactions and protein folding.

Propiedades

IUPAC Name |

(1S,2S,5R,6S)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISULGQOMPTDEN-VANKVMQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(O2)C(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@@H](O2)[C@@H](CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)